REACTION_CXSMILES
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[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])[CH:10]=2)[N:5]=[CH:4][NH:3]1.Cl>CCOC(C)=O>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:12][C:13]([OH:15])=[O:14])[CH:10]=2)[N:5]=[CH:4][NH:3]1
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Name
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|
Quantity
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0.25 g
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Type
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reactant
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Smiles
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O=C1NC=NC2=CC=C(C=C12)CC(=O)OC(C)(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo at rt
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Type
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CUSTOM
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Details
|
the residue was used in the next reaction without further purification
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Name
|
|
Type
|
|
Smiles
|
O=C1NC=NC2=CC=C(C=C12)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |